molecular formula C9H7F2N3O2 B2886926 2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone CAS No. 1260860-69-2

2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone

Cat. No. B2886926
CAS RN: 1260860-69-2
M. Wt: 227.171
InChI Key: KKAZVVIBWPCJBJ-UHFFFAOYSA-N
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Description

“2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C9H7F2N3O2 and a molecular weight of 227.17 .


Molecular Structure Analysis

The molecular structure of “2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone” can be represented by the SMILES string FC(F)Oc1ccc(cc1)C(=O)CN=[N+]=[N-] . This indicates that the molecule contains a difluoromethoxy group attached to a phenyl ring, which is further connected to an azido group through an ethanone linkage .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information are not provided in the available resources .

properties

IUPAC Name

2-azido-1-[4-(difluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c10-9(11)16-7-3-1-6(2-4-7)8(15)5-13-14-12/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAZVVIBWPCJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone

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